4-(Piperidin-2-yl)benzoic acid
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Overview
Description
4-(Piperidin-2-yl)benzoic acid is an organic compound that features a piperidine ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)benzoic acid typically involves the reaction of piperidine with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where piperidine reacts with a halogenated benzoic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(Piperidin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various signaling pathways .
Comparison with Similar Compounds
4-(Piperidin-4-yl)benzoic acid: Similar structure but with the piperidine ring attached at the 4-position of the benzoic acid.
4-(2-(1-Piperidinyl)ethoxy)benzoic acid: Contains an ethoxy linker between the piperidine ring and the benzoic acid.
Uniqueness: 4-(Piperidin-2-yl)benzoic acid is unique due to the position of the piperidine ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-piperidin-2-ylbenzoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2,(H,14,15) |
InChI Key |
QYUXAHUIKUOCQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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